

physical and chemical properties of N-Nitrosodiethanolamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Nitrosodiethanolamine*

Cat. No.: *B133224*

[Get Quote](#)

N-Nitrosodiethanolamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiethanolamine (NDELA) is a semi-volatile organic compound belonging to the N-nitrosamine class. It is recognized as a potent carcinogen in various animal species and is reasonably anticipated to be a human carcinogen. NDELA is not produced commercially but can form unintentionally in various products, including cosmetics, metalworking fluids, and certain industrial chemicals, through the nitrosation of diethanolamine or triethanolamine by nitrosating agents like nitrites. Its presence, even at trace levels, is a significant concern for public health and product safety, necessitating robust analytical methods for its detection and quantification. This technical guide provides an in-depth overview of the physical and chemical properties of **N-Nitrosodiethanolamine**, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

N-Nitrosodiethanolamine is a yellow to dark brown, highly viscous, odorless liquid at room temperature.^[1] It is miscible with water and soluble in polar organic solvents.^{[2][3][4]}

Table 1: Physical Properties of N-Nitrosodiethanolamine

Property	Value	Reference
Molecular Formula	C ₄ H ₁₀ N ₂ O ₃	[1]
Molecular Weight	134.13 g/mol	[1]
Appearance	Light yellow to dark brown, very viscous liquid	[1][5]
Odor	Odorless	[1]
Boiling Point	114 °C at 1.4 mmHg; 125 °C at 0.01 mmHg	[1][2]
Vapor Pressure	5.0 x 10 ⁻⁴ mmHg at 20 °C	[1][2]
Density	1.26 g/cm ³	[2]
Solubility	Miscible with water; Soluble in polar solvents	[2][4][6]
Octanol/Water Partition Coefficient (log P)	-1.583	[2]
Refractive Index	1.4540 at 20 °C/D	[1]
Flash Point	181 °C	[6]

Table 2: Chemical Properties and Reactivity of N-Nitrosodiethanolamine

Property	Description	Reference
Stability	Stable at room temperature in neutral or alkaline aqueous solutions in the dark for over 14 days. Slightly less stable in acidic solutions. Sensitive to light, especially UV light.	[1][2]
Decomposition	Decomposes at approximately 200 °C at 14 mmHg, emitting toxic fumes of nitrogen oxides.	[1]
Reactivity	Can be cyclized by sulfuric acid at 155 °C to form N-nitrosomorpholine.	[7]
Synthesis	Prepared by the reaction of diethanolamine with a nitrosating agent, such as sodium nitrite, in an acidic medium.	[1][8]

Table 3: Spectral Data of N-Nitrosodiethanolamine

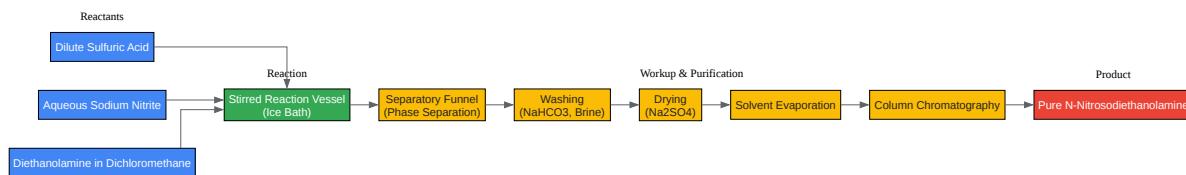
Spectral Data	Wavelength/Peak	Reference
UV Absorption (in water)	λ _{max} : 234 nm (E= 470.7), 345 nm (Log E= 5.3)	[1]

Experimental Protocols

Synthesis of N-Nitrosodiethanolamine

N-Nitrosodiethanolamine can be synthesized in a laboratory setting by the reaction of diethanolamine with sodium nitrite in an acidic environment.

Materials:


- Diethanolamine

- Sodium nitrite
- Sulfuric acid
- Silica gel
- Dichloromethane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve diethanolamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath.
- Slowly add an aqueous solution of sodium nitrite to the stirred diethanolamine solution.
- Acidify the reaction mixture by the dropwise addition of dilute sulfuric acid while maintaining the temperature below 5°C.
- Allow the reaction to stir in the ice bath for a specified time (e.g., 1 hour), monitoring the reaction progress by thin-layer chromatography.
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield crude **N-Nitrosodiethanolamine**.
- The crude product can be purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)

*Synthesis workflow for **N-Nitrosodiethanolamine**.*

Determination of Physical Properties

The following protocols are based on OECD guidelines for the testing of chemicals and are adaptable for **N-Nitrosodiethanolamine**.

Given that NDELA decomposes at higher temperatures, the boiling point is determined under reduced pressure. The dynamic method, which also allows for vapor pressure determination, is suitable.

Procedure (Dynamic Method):

- Place a sample of NDELA into the measurement cell.

- Reduce the pressure in the apparatus to the desired level.
- Heat the sample gradually.
- The boiling point is the temperature at which the vapor pressure of the substance equals the applied pressure. This is observed as the onset of boiling.
- Record the temperature and pressure. Repeat at several different pressures to establish a vapor pressure curve.

The flask method is appropriate for substances like NDELA that are miscible with water.

Procedure (Flask Method):

- Add an excess amount of NDELA to a known volume of water in a flask.
- Agitate the mixture at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this time).
- After equilibration, centrifuge the sample to separate any undissolved NDELA.
- Analyze the concentration of NDELA in the aqueous phase using a suitable analytical method such as HPLC-UV.

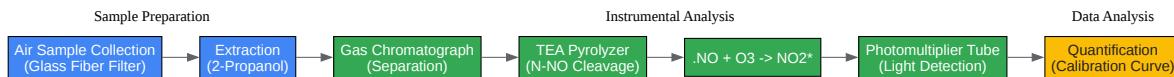
The shake flask method is suitable for determining the log P of NDELA.

Procedure (Shake Flask Method):

- Prepare a stock solution of NDELA in either water or n-octanol.
- Add appropriate volumes of the stock solution, water, and n-octanol to a centrifuge tube.
- Shake the tube vigorously for a set period to allow for partitioning.
- Centrifuge the mixture to ensure complete phase separation.
- Determine the concentration of NDELA in both the aqueous and n-octanol phases using HPLC-UV.

- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Analytical Methods for Quantification


This method is highly selective for nitrosamines.

Sample Preparation (Air Samples):

- Collect air samples on a glass fiber filter.
- Extract the filter with 2-propanol.

Instrumental Analysis:

- Gas Chromatograph (GC): Equipped with a suitable capillary column.
- Thermal Energy Analyzer (TEA):
 - Pyrolyzer Temperature: ~500°C
 - Oxygen Flow Rate: ~5 mL/min
 - Cold Trap Temperature: ~-130°C
- Inject an aliquot of the sample extract into the GC.
- The GC separates the components of the sample.
- The effluent from the GC column enters the TEA pyrolyzer, where the N-NO bond of any nitrosamine is thermally cleaved.
- The resulting nitrosyl radical (.NO) reacts with ozone to produce electronically excited nitrogen dioxide (NO_2^*).
- As NO_2^* decays to its ground state, it emits light, which is detected by a photomultiplier tube.
- Quantify NDELA by comparing the peak area to that of a calibration curve prepared from known standards.

[Click to download full resolution via product page](#)

Workflow for GC-TEA analysis of **N-Nitrosodiethanolamine**.

This method is often used for screening bulk samples.

Sample Preparation (Bulk Samples):

- Accurately weigh the sample and dissolve it in an appropriate solvent (e.g., water or 2-propanol).
- Filter the sample solution before injection.

Instrumental Analysis:

- HPLC System: With a suitable reversed-phase or normal-phase column (e.g., C18 or CN).
- Mobile Phase: A mixture of solvents such as isooctane and acetone for normal-phase or water and methanol/acetonitrile for reversed-phase.
- UV Detector: Set to monitor the absorbance at 234 nm.
- Inject the prepared sample solution into the HPLC system.
- The components are separated on the column.
- The UV detector measures the absorbance of the eluate at 234 nm.
- Identify and quantify NDELA by comparing the retention time and peak area to those of a standard solution.

[Click to download full resolution via product page](#)

Workflow for HPLC-UV analysis of **N-Nitrosodiethanolamine**.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of **N-Nitrosodiethanolamine**, a compound of significant toxicological concern. The detailed experimental protocols for its synthesis, the determination of its key physical properties, and its quantification by established analytical methods serve as a valuable resource for researchers, scientists, and professionals in drug development and product safety. Adherence to standardized methodologies is crucial for the accurate assessment and control of NDELA in various matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. filab.fr [filab.fr]
- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 3. laboratuar.com [laboratuar.com]
- 4. laboratuar.com [laboratuar.com]
- 5. laboratuar.com [laboratuar.com]
- 6. laboratuar.com [laboratuar.com]

- 7. N-Nitrosodiethanolamine | C4H10N2O3 | CID 14223 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of N-Nitrosodiethanolamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133224#physical-and-chemical-properties-of-n-nitrosodiethanolamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com